molecular formula C25H28ClN3O3 B11176537 N-(3-chloro-2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(3-chloro-2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11176537
M. Wt: 454.0 g/mol
InChI Key: HKQNLDPRNJIRHP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidinone moiety, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the pyrrolidinone and phenyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new industrial processes and products, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its complex structure, which provides unique opportunities for interaction with biological targets and the development of new materials

Properties

Molecular Formula

C25H28ClN3O3

Molecular Weight

454.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H28ClN3O3/c1-16-6-8-20(9-7-16)29-15-19(14-23(29)30)25(32)28-12-10-18(11-13-28)24(31)27-22-5-3-4-21(26)17(22)2/h3-9,18-19H,10-15H2,1-2H3,(H,27,31)

InChI Key

HKQNLDPRNJIRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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